molecular formula C8H9BF2O3 B1316352 (4-Ethoxy-2,3-difluorophenyl)boronic acid CAS No. 212386-71-5

(4-Ethoxy-2,3-difluorophenyl)boronic acid

Cat. No.: B1316352
CAS No.: 212386-71-5
M. Wt: 201.97 g/mol
InChI Key: OBKSFBWOZSQGGC-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2,3-difluorophenyl)boronic acid” is a chemical compound with the CAS Number: 212386-71-5 . It has a molecular weight of 201.97 . It is usually in the form of a crystal or powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-ethoxy-2,3-difluorophenylboronic acid . The InChI code is 1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3 .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two aromatic compounds .


Physical and Chemical Properties Analysis

“this compound” is a white to almost white powder or crystal . It is soluble in methanol .

Scientific Research Applications

Formation of Cationic Rhodium Complexes

Research conducted by Nishihara, Nara, and Osakada (2002) investigated the reactions of various arylboronic acids, including phenylboronic and methylphenylboronic acids, with aryloxorhodium complexes. This led to the creation of new tetraarylpentaborates, which smoothly undergo hydrolysis to form different compounds (Nishihara, Nara, & Osakada, 2002).

Catalytic and Stoichiometric Reactions in Organic and Organometallic Chemistry

Tris(pentafluorophenyl)borane, a strong boron Lewis acid, demonstrates extensive applications in various reactions, including hydrometallation and catalyzed aldol-type reactions. This compound's unique properties enable it to catalyze tautomerizations and stabilize less favored tautomeric forms through adduct formation (Erker, 2005).

Synthesis of Difluorophenol and Related Compounds

Geng Xiang-dong (2010) explored the synthesis of 2,3-difluorophenol from hydrogen peroxide and 2,3-difluoro-benezne boronic acid. This synthesis utilized the orientation effect of 1,2-difluorobenzene, demonstrating the practical application of boronic acids in synthesizing complex organic compounds (Geng Xiang-dong, 2010).

Borylation Chemistry Advancements

Lawson and Melen (2017) highlighted the significant role of tris(pentafluorophenyl)borane in borylation chemistry. The high Lewis acidity and versatility of this compound have expanded its applications in various reactions, marking an evolution in boron chemistry (Lawson & Melen, 2017).

Formation of Diarylpalladium Complexes

Osakada, Onodera, and Nishihara (2005) studied the reaction of different phenylboronic acids with palladium complexes, leading to the formation of diarylpalladium complexes. These complexes were further utilized to produce unsymmetrical biaryls, demonstrating the utility of boronic acids in complex organometallic syntheses (Osakada, Onodera, & Nishihara, 2005).

Safety and Hazards

This compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/eye protection/face protection), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P338 (Remove contact lenses, if present and easy to do), and P351 (Continue rinsing) .

Mechanism of Action

Target of Action

The primary target of (4-Ethoxy-2,3-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organoboron species to the palladium catalyst . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in the synthesis of various organic compounds . This reaction affects the carbon-carbon bond formation pathway, leading to the production of chemically differentiated fragments .

Pharmacokinetics

It’s also soluble in organic solvents such as ethanol , which could potentially influence its bioavailability.

Result of Action

The action of this compound in the Suzuki-Miyaura cross-coupling reaction leads to the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can proceed under mild conditions . Additionally, the compound is stable and environmentally benign , suggesting it may be less sensitive to environmental changes compared to other reagents.

Biochemical Analysis

Biochemical Properties

(4-Ethoxy-2,3-difluorophenyl)boronic acid plays a significant role in biochemical reactions, primarily as a reagent in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are fundamental in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid transfers its organic group to the palladium complex . This interaction is essential for the successful completion of the coupling reaction, making this compound a valuable tool in organic synthesis.

Cellular Effects

The effects of this compound on cellular processes are not extensively documentedFor instance, they can inhibit proteasomes, which are crucial for protein degradation and turnover in cells This inhibition can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules, particularly enzymes. The compound can form reversible covalent bonds with the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This mechanism is particularly relevant in the context of enzyme inhibition, where boronic acids can act as competitive inhibitors by mimicking the enzyme’s natural substrate. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo hydrolysis, leading to the formation of boronic esters and other degradation products . These changes can impact the compound’s efficacy and potency in biochemical assays. Long-term exposure to this compound may result in cumulative effects on cellular processes, necessitating careful monitoring and control in experimental setups.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, boronic acids can induce toxic or adverse effects, including organ damage and disruptions in metabolic processes . Threshold effects are often observed, where a specific dosage level triggers significant changes in physiological responses. It is crucial to determine the optimal dosage range for this compound to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can participate in oxidation-reduction reactions, conjugation with glutathione, and other metabolic processes . These interactions can influence metabolic flux and alter the levels of key metabolites in cells. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution pattern of this compound can influence its bioavailability and therapeutic efficacy. Additionally, the compound’s interactions with cellular membranes and organelles play a crucial role in determining its intracellular distribution.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, boronic acids can localize to the cytoplasm, nucleus, or mitochondria, depending on their chemical properties and interactions with cellular components. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

(4-ethoxy-2,3-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBKSFBWOZSQGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568810
Record name (4-Ethoxy-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
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Molecular Weight

201.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212386-71-5
Record name B-(4-Ethoxy-2,3-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212386-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxy-2,3-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethoxy-2,3-difluorphenylboronic acid
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